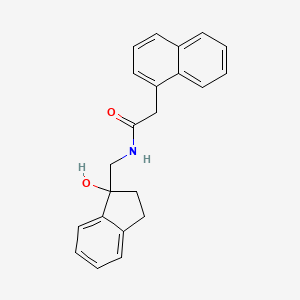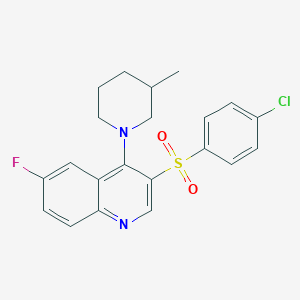
3-((4-Chlorophenyl)sulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline, also known as CFM-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of quinoline derivatives, including those similar to the specified compound, often involves reactions that introduce various substituents to the quinoline core. These processes aim to explore the chemical properties and reactivity of these compounds for potential applications in medicinal chemistry and other fields. For example, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one demonstrates the versatility in modifying quinoline structures to obtain compounds with desired properties (Didenko et al., 2015).
Biological Activities
Quinoline derivatives are known for their wide range of biological activities. They have been investigated for their potential as fluorophores in biochemistry and medicine, indicating their utility in studying various biological systems. Their applications extend to acting as potential antioxidants and radioprotectors, highlighting their relevance in therapeutic contexts (Aleksanyan et al., 2013).
Additionally, quinoline derivatives have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties. The synthesis and evaluation of these compounds aim to discover novel therapeutic agents that are effective against a range of diseases (Hegab et al., 2007).
Synthetic Applications
The research also focuses on synthetic applications, such as the development of catalysts for the synthesis of quinoxaline derivatives at room temperature, demonstrating the interest in improving synthetic methodologies for these compounds (Niknam et al., 2009). Moreover, the exploration of solvent-free conditions for the synthesis of quinolines indicates a move towards more environmentally friendly and efficient synthetic routes (Venkatesham et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c1-14-3-2-10-25(13-14)21-18-11-16(23)6-9-19(18)24-12-20(21)28(26,27)17-7-4-15(22)5-8-17/h4-9,11-12,14H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJHCPRODMDMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

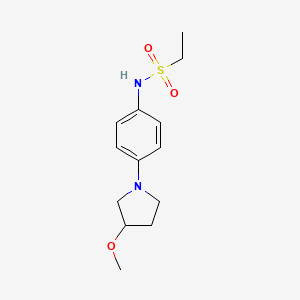
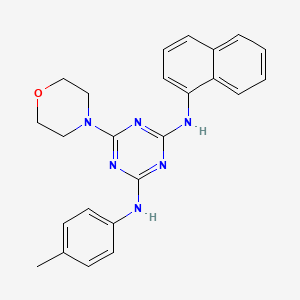
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)
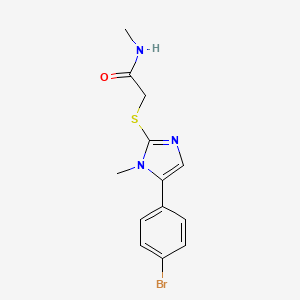
![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)
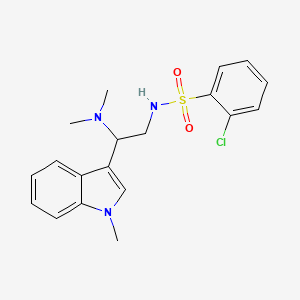
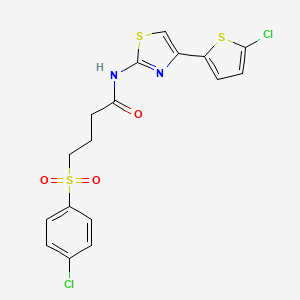
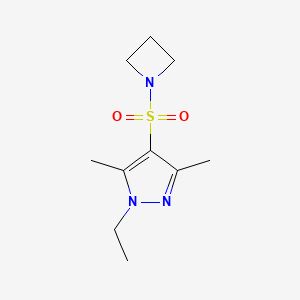
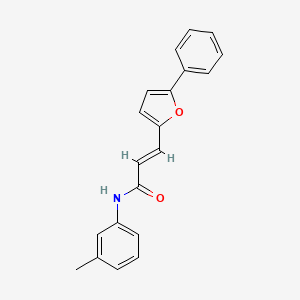
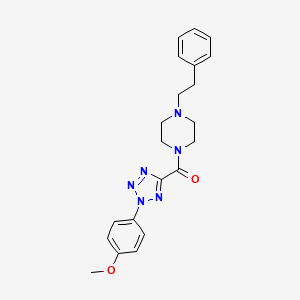
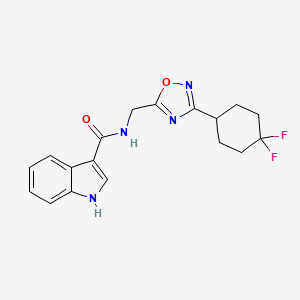
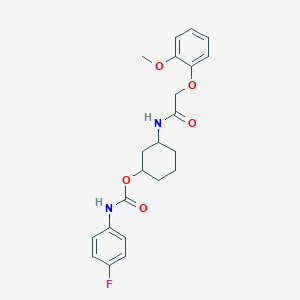
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
